

BZiPAR product information and supplier details

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Compound of Interest		
Compound Name:	BZiPAR	
Cat. No.:	B14087539	Get Quote

BZiPAR: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BZiPAR** (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride), a fluorogenic substrate for trypsin and other serine proteases. This document covers the core product information, supplier details, experimental protocols, and relevant signaling pathways, presented in a format suitable for research and drug development applications.

Core Product Information

BZiPAR is a sensitive and selective fluorogenic substrate used for the detection of trypsin and related serine protease activity. It is a non-fluorescent bis-amide derivative of rhodamine 110. Upon enzymatic cleavage of one of the peptide side chains by a protease, **BZiPAR** is converted into a highly fluorescent mono-amide product, and then to the even more fluorescent rhodamine 110. This enzymatic reaction allows for the continuous monitoring of protease activity.

A key feature of **BZiPAR** is its cell permeability, which allows it to enter live cells where it can be hydrolyzed by lysosomal proteases.[1][2] The fluorescent product, rhodamine 110, has spectral properties similar to fluorescein, with an excitation and emission maximum of approximately 498 nm and 521 nm, respectively.[3] Unlike fluorescein, the fluorescence of rhodamine 110 is pH insensitive between pH 3 and 9.



Chemical and Physical Properties

Property		
Full Chemical Name	Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride	
Molecular Formula	C70H88Cl2N14O13	
Molecular Weight	1404.44 g/mol [4]	
Appearance	Off-white to pink solid	
Solubility	Soluble in DMSO	
Excitation Maximum (end product)	~496-498 nm[1][2][3]	
Emission Maximum (end product)	~520-521 nm[1][2][3]	

Supplier Details

BZiPAR is available from several reputable suppliers of biochemicals and research reagents.

Supplier	Product Name	Catalog Number	Available Sizes
Biotium	BZiPAR	10208	5 mg[2][5]
Invitrogen (Thermo Fisher Scientific)	Rhodamine 110, bis- (CBZ-L-Isoleucyl-L- Prolyl-L-Arginine Amide), Dihydrochloride (BZiPAR)	11560646	5 mg[3]
Ace Therapeutics	BZiPAR	IBDI-432796	50 mg, 100 mg, 250 mg[4]

Experimental Protocols

The following are generalized protocols for the use of **BZiPAR** in both in vitro enzymatic assays and cell-based applications. Researchers should optimize these protocols for their specific



experimental conditions.

In Vitro Trypsin Activity Assay

This protocol is designed for measuring the activity of purified trypsin or trypsin-like proteases in a microplate format.

Materials:

- BZiPAR
- DMSO (anhydrous)
- Purified trypsin
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare BZiPAR Stock Solution: Dissolve BZiPAR in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
- Prepare Working Solutions:
 - \circ Dilute the **BZiPAR** stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 μ M).
 - Prepare serial dilutions of a trypsin standard in Assay Buffer.
- Assay Reaction:
 - Add 50 μL of the BZiPAR working solution to each well of the microplate.
 - Add 50 μL of the trypsin dilutions or unknown samples to the corresponding wells.



- Mix gently by shaking the plate for 30 seconds.
- Measurement:
 - Measure the fluorescence intensity immediately using a microplate reader with excitation at ~498 nm and emission at ~521 nm.
 - For kinetic assays, take readings every 1-2 minutes for a period of 30-60 minutes.
- Data Analysis:
 - Calculate the rate of hydrolysis (increase in fluorescence per unit time).
 - Plot the rate of reaction against the trypsin concentration to generate a standard curve.

Live-Cell Protease Activity Assay

This protocol provides a framework for measuring intracellular protease activity in living cells.

Materials:

- Cells of interest cultured in a suitable format (e.g., 96-well plate, chambered cover glass)
- BZiPAR
- DMSO (anhydrous)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope or high-content imaging system

Procedure:

- Cell Preparation: Culture cells to the desired confluency.
- Prepare BZiPAR Loading Solution: Dilute the BZiPAR stock solution (1-10 mM in DMSO) in complete cell culture medium to a final working concentration (typically 1-10 μM).



Cell Loading:

- Remove the existing cell culture medium.
- Add the BZiPAR loading solution to the cells.
- Incubate at 37°C for 30-60 minutes, protected from light.

Washing:

- Remove the loading solution.
- Wash the cells twice with warm PBS or complete medium to remove excess, uninternalized probe.

Imaging:

- Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
- Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine 110 (e.g., FITC filter set).
- Acquire images at different time points to monitor changes in intracellular fluorescence.

Data Analysis:

- Quantify the mean fluorescence intensity per cell or per field of view using image analysis software.
- Compare the fluorescence intensity between different experimental conditions.

Signaling Pathways and Experimental Workflows BZiPAR Mechanism of Action

BZiPAR's mechanism relies on a two-step enzymatic cleavage that results in a significant increase in fluorescence. This process allows for the sensitive detection of protease activity.



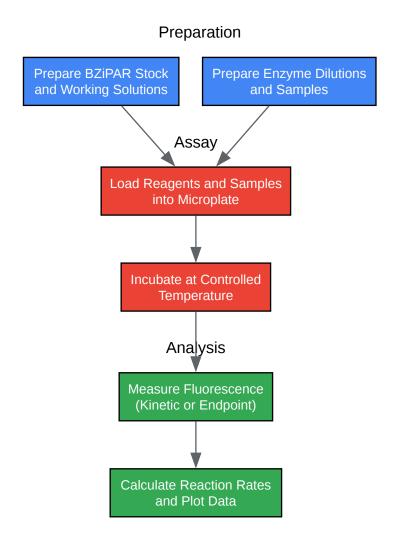


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BZiPAR enzymatic cleavage and fluorescence activation.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a typical workflow for an in vitro protease assay using **BZiPAR**.



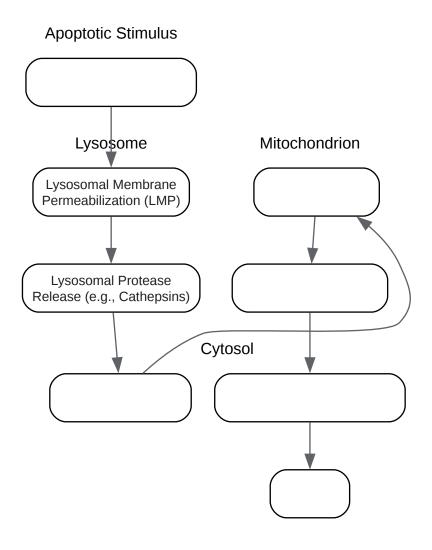
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Workflow for an in vitro BZiPAR protease assay.

Lysosomal Protease-Mediated Apoptosis Pathway

BZiPAR can be used to study the activity of lysosomal proteases that are released into the cytosol during certain forms of apoptosis.[1][2] Lysosomal membrane permeabilization (LMP) allows proteases like cathepsins to leak into the cytoplasm, where they can cleave proapoptotic proteins such as Bid. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade.



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Lysosomal protease involvement in the intrinsic apoptosis pathway.



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 Dihydrochloride (BZiPAR) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
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